N,N-dimethylethanimidamide hydrochloride
CAS No.: 2909-15-1
Cat. No.: VC6844121
Molecular Formula: C4H11ClN2
Molecular Weight: 122.6
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2909-15-1 |
---|---|
Molecular Formula | C4H11ClN2 |
Molecular Weight | 122.6 |
IUPAC Name | N,N-dimethylethanimidamide;hydrochloride |
Standard InChI | InChI=1S/C4H10N2.ClH/c1-4(5)6(2)3;/h5H,1-3H3;1H |
Standard InChI Key | SKYUGEJKFOMZAH-UHFFFAOYSA-N |
SMILES | CC(=N)N(C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N,N'-Dimethylethanimidamide hydrochloride is systematically named N,N'-dimethylethanimidamide;hydrochloride under IUPAC guidelines . Its molecular structure consists of a central ethanimidamide group (CH₃–C(=NH)–NH–CH₃) protonated at the imine nitrogen and associated with a chloride counterion. The compound’s identity is further defined by:
Property | Value | Source |
---|---|---|
CAS Registry Number | 5504-12-1 | |
Molecular Formula | C₄H₁₁ClN₂ | |
Molecular Weight | 122.6 g/mol | |
SMILES | CC(=NC)NC.Cl | |
InChIKey | XXFPHXUMMRULDB-UHFFFAOYSA-N |
The protonation state enhances solubility in polar solvents, though specific solubility data remain unreported in available literature.
Spectroscopic and Crystallographic Data
Nuclear magnetic resonance (NMR) studies of analogous dihydrochloride salts reveal characteristic peaks for methyl and amine protons. For example, N,N’-dimethylethylenediamine dihydrochloride exhibits δ 9.51 ppm (NH₃), 3.25 ppm (CH₂), and 2.57 ppm (CH₃) . While crystallographic data for N,N'-dimethylethanimidamide hydrochloride are unavailable, related compounds like 1,1’,1’’-(cyclohexane-1,3,5-triyl)tris(N,N,-dimethylmethanamine) show distinct packing patterns influenced by hydrogen bonding .
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is typically synthesized via two primary methods:
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Condensation of 1,4-Diaminobutane with Dimethylacetamide Dimethylacetal
Reacting 1,4-diaminobutane with dimethylacetamide dimethylacetal (2.2 equivalents) at 60°C yields the intermediate (1E,1'E)-N',N''-(butane-1,4-diyl)bis(N,N-dimethylethanimidamide), which is subsequently treated with hydrochloric acid to form the hydrochloride salt . -
Direct Protonation of N,N'-Dimethylethanimidamide
The free base, N,N'-dimethylethanimidamide (CAS 4238-37-3), is protonated using hydrogen chloride gas or aqueous HCl, followed by recrystallization to isolate the pure hydrochloride salt.
Reaction Mechanisms
The compound participates in:
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Coordination Chemistry: Acts as a bidentate ligand, binding metal ions via the imine and amine nitrogens.
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Nucleophilic Substitution: The protonated imine group facilitates reactions with electrophiles, enabling the synthesis of heterocyclic compounds.
Applications in Scientific Research
Switchable Water Technologies
Dihydrochloride salts of polyamines, including N,N'-dimethylethanimidamide hydrochloride, demonstrate “switchable” solubility properties in aqueous systems. Upon CO₂ exposure, these salts increase ionic strength, salting out organic solvents like tetrahydrofuran (THF) . This reversible behavior has applications in solvent recycling and biphasic reaction systems .
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antimicrobial Agents: Structural analogs inhibit bacterial growth by disrupting cell membrane integrity.
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Enzyme Inhibitors: Modifies active sites of proteases and kinases in biochemical assays.
Materials Science
As a ligand, it stabilizes transition metal complexes used in catalysis and nanomaterials synthesis.
Hazard Category | GHS Code | Statement |
---|---|---|
Acute Toxicity (Oral) | H302 | Harmful if swallowed |
Skin Irritation | H315 | Causes skin irritation |
Eye Damage | H319 | Causes serious eye irritation |
Respiratory Irritation | H335 | May cause respiratory irritation |
Exposure Control Measures
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and N95 respirators .
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Ventilation: Use in fume hoods to prevent aerosol inhalation .
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First Aid: Flush eyes with water for 15 minutes; wash skin with soap and water .
Analytical Characterization Techniques
Spectroscopic Methods
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¹H NMR: Expected resonances for methyl (δ ~2.5–3.0 ppm) and NH₃⁺ (δ ~8–9 ppm) groups .
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Mass Spectrometry: Molecular ion peak at m/z 122.6 (M⁺) with fragmentation patterns corresponding to Cl⁻ loss.
Environmental and Toxicological Profile
Ecotoxicity
No ecotoxicity data are available, but analogous dihydrochloride salts show low bioaccumulation potential due to high water solubility .
Disposal Recommendations
Incinerate in a licensed facility equipped with acid gas scrubbers to neutralize HCl emissions .
Future Research Directions
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